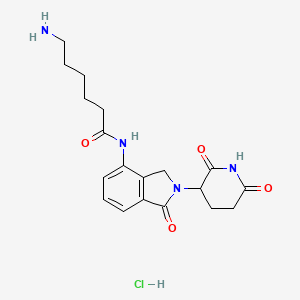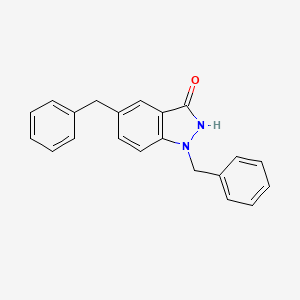
1,5-Dibenzyl-1H-indazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibenzyl-1H-indazol-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine can lead to the formation of indazole derivatives . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized synthetic schemes to ensure high yields and minimal byproduct formation. These methods may include the use of metal-catalyzed reactions, reductive cyclization reactions, and solvent-free conditions to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
1,5-Dibenzyl-1H-indazol-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
科学的研究の応用
1,5-Dibenzyl-1H-indazol-3-ol has several scientific research applications, including:
作用機序
The mechanism of action of 1,5-Dibenzyl-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, some indazole compounds act as inhibitors of cyclo-oxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways for this compound may vary depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
1-Benzyl-3-hydroxy-1H-indazole: This compound shares a similar indazole core structure and exhibits similar biological activities.
1H-indazol-3-ol:
[(1-phenyl-1H-indazol-4-yl)oxy]acetic acid: A structurally related compound with notable anti-inflammatory activity.
Uniqueness
1,5-Dibenzyl-1H-indazol-3-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives. Its dibenzyl substitution at positions 1 and 5 of the indazole ring can influence its interaction with molecular targets and its overall pharmacological profile .
特性
分子式 |
C21H18N2O |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
1,5-dibenzyl-2H-indazol-3-one |
InChI |
InChI=1S/C21H18N2O/c24-21-19-14-18(13-16-7-3-1-4-8-16)11-12-20(19)23(22-21)15-17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,22,24) |
InChIキー |
ITZRTCZAHXIQDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)N(NC3=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


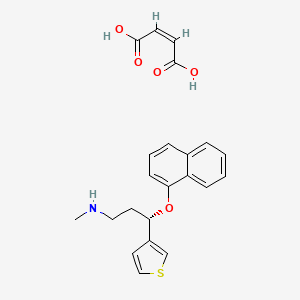

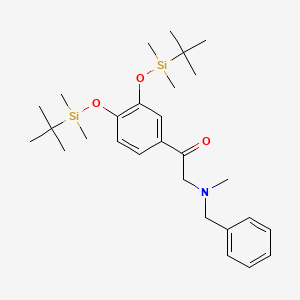
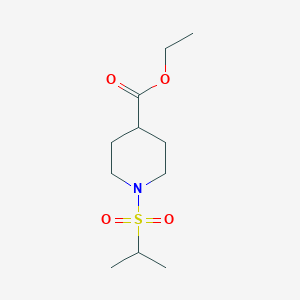
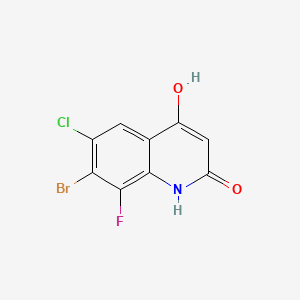

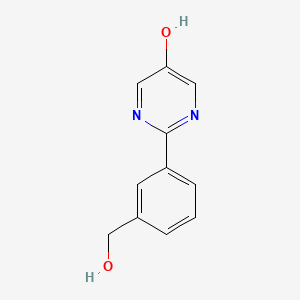
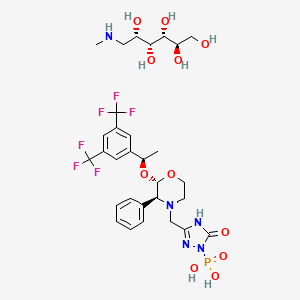
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)


![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

